molecular formula C19H21N3O B11568241 N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine

Cat. No.: B11568241
M. Wt: 307.4 g/mol
InChI Key: GALUVOOWDHAHSI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is a synthetic organic compound that belongs to the class of imidazole derivatives This compound is characterized by the presence of a benzyl group, an ethoxyphenyl group, and a methyl group attached to the imidazole ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the Imidazole Ring: The imidazole ring can be synthesized through the condensation of glyoxal, formaldehyde, and ammonia or primary amines.

    Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction using benzyl halides.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group can be attached through a Friedel-Crafts alkylation reaction using ethoxybenzene and a suitable catalyst such as aluminum chloride.

    Methylation: The final step involves the methylation of the imidazole ring using methyl iodide or a similar methylating agent.

Industrial Production Methods: Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of continuous flow reactors, high-throughput screening of catalysts, and advanced purification techniques such as chromatography.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the benzylic position, leading to the formation of benzyl alcohol or benzaldehyde derivatives.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

    Substitution: Nucleophilic substitution reactions can occur at the benzylic position, replacing the benzyl group with other nucleophiles.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a palladium catalyst are commonly used.

    Substitution: Nucleophiles such as sodium azide or thiols can be used in substitution reactions.

Major Products:

    Oxidation: Benzyl alcohol, benzaldehyde.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted imidazole derivatives.

Scientific Research Applications

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential as a ligand in biochemical assays.

    Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.

    Industry: Utilized in the development of novel materials and catalysts.

Mechanism of Action

The mechanism of action of N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. The exact pathways and molecular targets can vary depending on the specific application and biological context.

Comparison with Similar Compounds

  • N-benzyl-5-(4-methoxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-benzyl-5-(4-hydroxyphenyl)-1-methyl-1H-imidazol-2-amine
  • N-benzyl-5-(4-chlorophenyl)-1-methyl-1H-imidazol-2-amine

Comparison: N-benzyl-5-(4-ethoxyphenyl)-1-methyl-1H-imidazol-2-amine is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to its methoxy, hydroxy, and chloro analogs, the ethoxy group may enhance its lipophilicity, potentially affecting its absorption and distribution in biological systems.

Properties

Molecular Formula

C19H21N3O

Molecular Weight

307.4 g/mol

IUPAC Name

N-benzyl-5-(4-ethoxyphenyl)-1-methylimidazol-2-amine

InChI

InChI=1S/C19H21N3O/c1-3-23-17-11-9-16(10-12-17)18-14-21-19(22(18)2)20-13-15-7-5-4-6-8-15/h4-12,14H,3,13H2,1-2H3,(H,20,21)

InChI Key

GALUVOOWDHAHSI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CN=C(N2C)NCC3=CC=CC=C3

Origin of Product

United States

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